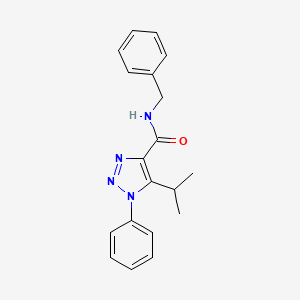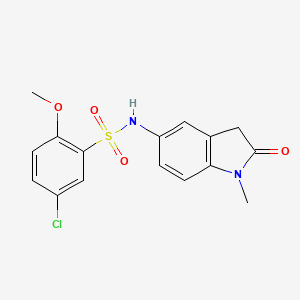![molecular formula C8H15FN6O2S B2445982 4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride CAS No. 2411243-31-5](/img/structure/B2445982.png)
4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride, also known as MTSESF, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. This compound is widely used in biochemical and physiological research to study the function and mechanisms of various proteins and enzymes.
Wirkmechanismus
4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride acts as a potent inhibitor of cysteine residues in proteins by reacting with the thiol group of cysteine. This reaction leads to the formation of a covalent bond between this compound and the cysteine residue, which can cause conformational changes in the protein structure and alter its function.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects in various biological systems. It has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. This compound has also been shown to modulate the activity of ion channels, transporters, and receptors, which can have significant effects on cellular signaling and communication.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride is its high specificity for cysteine residues in proteins, which allows researchers to selectively modify these residues and study their function. However, the use of this compound can also have limitations, as it can cause nonspecific effects on protein function and can be toxic to cells at high concentrations.
Zukünftige Richtungen
There are several future directions for research involving 4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride. One area of interest is the development of more selective and potent inhibitors of cysteine residues in proteins. Another area of interest is the application of this compound in the study of disease-related proteins and enzymes, which could lead to the development of new therapeutic targets and drugs. Additionally, the use of this compound in the study of ion channels and receptors could lead to a better understanding of their function and potential therapeutic applications.
Synthesemethoden
4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride is synthesized through a multistep process involving the reaction of piperazine with 1-methyltetrazole, followed by the addition of sulfonyl fluoride. The resulting product is a white crystalline powder that is highly soluble in water and other polar solvents.
Wissenschaftliche Forschungsanwendungen
4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride is widely used in scientific research to study the function and mechanisms of various proteins and enzymes. It is commonly used as a chemical probe to modify cysteine residues in proteins, which allows researchers to study the role of these residues in protein structure and function. This compound is also used to study the function of ion channels, transporters, and receptors in various biological systems.
Eigenschaften
IUPAC Name |
4-[1-(1-methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15FN6O2S/c1-7(8-10-11-12-13(8)2)14-3-5-15(6-4-14)18(9,16)17/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHGLGDYCRUXPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=NN1C)N2CCN(CC2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-N-tert-butyl-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2445899.png)
![[3-Amino-5-[(2-chlorophenyl)amino]-4-(phenylsulfonyl)thien-2-yl](3-methoxyphenyl)methanone](/img/structure/B2445900.png)

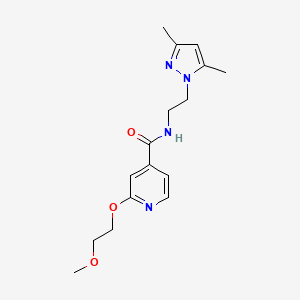
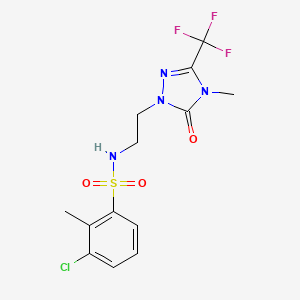
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2445908.png)

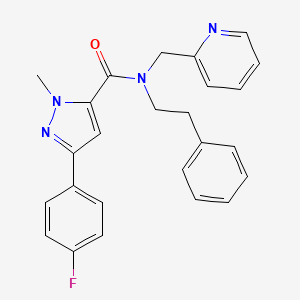
![3-[(3-Methylphenoxy)methyl]-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2445915.png)
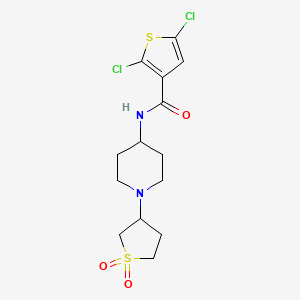
![4-bromo-N-methyl-N-[(2-methylphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2445918.png)
